6-chloro-9H-pyrido[3,4-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYDGKNKZANQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within β Carboline Research
6-chloro-9H-pyrido[3,4-b]indole belongs to the β-carboline class, a group of natural and synthetic indole-based compounds built upon the 9H-pyrido[3,4-b]indole scaffold. nih.gov This scaffold is a common structural motif found in bioactive natural products and pharmaceuticals. acs.orgacs.org The β-carboline family is renowned for a wide array of biological activities, which has spurred extensive research into its derivatives. nih.govmdpi.com
Scientific interest in β-carbolines stems from their demonstrated potential in various therapeutic areas, including:
Anticancer nih.govresearchgate.net
Anti-HIV nih.gov
Antibacterial nih.gov
Antimalarial nih.gov
The parent compound of the β-carboline family is norharman (9H-pyrido[3,4-b]indole). nih.govbldpharm.com Research on norharman has revealed its ability to interact with biological systems, for instance, by inhibiting cytochrome P450-related activities, which suggests a role in modulating chemical carcinogenesis. nih.gov The study of substituted derivatives like this compound is a logical progression, aiming to understand how modifications to the basic β-carboline structure can refine or introduce new biological effects. researchgate.net
Significance of the Pyrido 3,4 B Indole Scaffold in Chemical Biology
De Novo Synthesis Strategies for the 6-Chloro-9H-pyrido[3,4-b]indole Core
The construction of the fundamental this compound skeleton can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, modularity, and substrate scope.
Tryptamine-Derived Precursor Approaches
A common and well-established strategy for the synthesis of pyrido[3,4-b]indoles involves the use of tryptamine (B22526) and its derivatives. These approaches leverage the inherent indole (B1671886) structure of tryptamine and build the pyridine (B92270) ring onto it. The synthesis of tryptamines themselves can be achieved through methods like the iron-porphyrin-catalyzed C-H functionalization of indoles with diazoacetonitrile, providing a streamlined access to these crucial precursors. nih.gov The Pictet-Spengler reaction is a cornerstone of this approach, where a tryptamine derivative is condensed with an aldehyde or ketone to form a 1,2,3,4-tetrahydro-β-carboline, which can then be aromatized to the desired pyrido[3,4-b]indole. For the synthesis of 6-chloro derivatives, a 5-chloro-substituted tryptamine is the logical starting material.
Annulation Reactions in Pyrido[3,4-b]indole Synthesis
Annulation reactions, which involve the formation of a new ring onto an existing one, provide a powerful tool for the construction of the pyrido[3,4-b]indole system. Transition metal-catalyzed reactions, in particular, have emerged as highly effective methods. Rhodium(I)-catalyzed [2+2+2] cyclization reactions have been successfully employed to synthesize annulated pyrido[3,4-b]indoles. researchgate.netnih.govscite.ai This method is noted for its high yields and accommodation of various functional groups. researchgate.netnih.govscite.ai Similarly, palladium(0)-catalyzed tandem Sonogashira-desilylation-cyclotrimerization strategies offer a one-pot approach to these complex heterocycles. nih.govnsf.gov These methods demonstrate the versatility of transition metal catalysis in constructing the core heterocyclic framework from simpler starting materials. nih.gov
Multicomponent Reactions Towards the Pyrido[3,4-b]indole System
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. tcichemicals.comnih.gov This approach offers significant advantages in terms of atom economy and step efficiency. tcichemicals.com Several MCRs have been developed for the synthesis of indole-fused heterocycles. nih.gov For instance, a one-pot reaction involving 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate, catalyzed by piperidine (B6355638), can be utilized to construct the indole-pyridine framework. benchchem.com The modularity of MCRs allows for the rapid assembly of a library of substituted pyrido[3,4-b]indoles by varying the starting components. nih.govresearchgate.netyoutube.com
Derivatization and Functionalization of this compound
Once the this compound core is synthesized, it can be further modified to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships.
Halogenation and Halogen Exchange Reactions
Further halogenation of the this compound nucleus can provide access to di- or poly-halogenated derivatives. Enzymatic halogenation, utilizing enzymes like RebH variants, offers a green and selective method for the introduction of bromine or other halogens onto the indole ring. nih.gov These reactions are often performed under mild, aqueous conditions. nih.gov
Substitution Reactions at the Pyrido[3,4-b]indole Nucleus
The pyrido[3,4-b]indole scaffold is amenable to various substitution reactions, allowing for the introduction of diverse functionalities.
C-H Functionalization: Direct C-H functionalization is a powerful tool for derivatization. For instance, the Morita-Baylis-Hillman (MBH) reaction of 3-formyl-9H-pyrido[3,4-b]indole derivatives with activated alkenes allows for C-3 functionalization. beilstein-journals.orgnih.gov
Substitution at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be alkylated or acylated to introduce various substituents. For example, N-ethylation of a 3-formyl-β-carboline has been shown to influence its reactivity in subsequent MBH reactions. beilstein-journals.org
Modification of Existing Substituents: Functional groups already present on the ring can be transformed. For example, a nitrile group at the 6-position can be introduced via nitration followed by cyanation and subsequently reduced to an amine or hydrolyzed to a carboxylic acid. benchchem.com Aldehyde groups can be introduced and further reacted to create a variety of derivatives. benchchem.com
Below is an interactive data table summarizing the synthetic approaches and derivatization reactions discussed:
| Reaction Type | Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Key Features | Reference(s) |
| Pictet-Spengler Reaction | 5-Chlorotryptamine, Aldehyde/Ketone | Acid catalyst | 1,2,3,4-Tetrahydro-β-carboline | Classic method for β-carboline synthesis | |
| Rh(I)-catalyzed Cyclization | Diynylnitrile substrate | Rh(I) catalyst | Annulated pyrido[3,4-b]indole | High yielding, accommodates various functional groups | researchgate.netnih.govscite.ainih.gov |
| Pd(0)-catalyzed Tandem Reaction | Iodoaniline derivative, Nitrile-tethered alkyne | Pd(0) catalyst | Annulated pyrido[3,4-b]indole | One-pot, tandem Sonogashira-desilylation-cyclotrimerization | nih.govnsf.gov |
| Multicomponent Reaction | 3-Acetylindole, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate | Piperidine | Substituted pyrido[3,4-b]indole | Efficient construction of the indole-pyridine framework | benchchem.com |
| Enzymatic Halogenation | This compound | RebH enzyme variant | Bromo-6-chloro-9H-pyrido[3,4-b]indole | Green chemistry, high selectivity | nih.gov |
| Morita-Baylis-Hillman Reaction | 3-Formyl-9H-pyrido[3,4-b]indole, Activated alkene | DABCO | C-3 substituted pyrido[3,4-b]indole | C-C bond formation at C-3 | beilstein-journals.orgnih.gov |
Modifications at the Nitrogen Atoms (N-alkylation, N-acylation)
The nitrogen atoms within the this compound framework, specifically at the N-9 position of the indole ring and the N-2 position of the piperidine ring in its reduced forms, offer valuable handles for structural diversification through N-alkylation and N-acylation reactions. These modifications can significantly influence the physicochemical properties and biological activity of the resulting molecules.
N-Alkylation: The direct N-alkylation of the indole nitrogen (N-9) is a common strategy to introduce a variety of substituents. This transformation is typically achieved by treating the N-H indole with an appropriate alkylating agent in the presence of a base. For instance, the N-ethyl derivative of a 3-formyl-9H-pyrido[3,4-b]indole has been synthesized and subsequently used in Morita-Baylis-Hillman (MBH) reactions. nih.govbeilstein-journals.org This N-alkylation was found to enhance the reactivity of the molecule in the subsequent C-C bond-forming reaction. nih.govbeilstein-journals.org Copper-catalyzed reductive coupling of N-tosylhydrazones with indoles has also been reported as an efficient method for direct N-alkylation. researchgate.net Another approach involves the use of ionic liquids, such as [Bmim][PF6] or [Bmim][BF4], which facilitate highly regioselective N-substitution of indoles with alkyl halides. organic-chemistry.org
N-Acylation: N-acylation of the pyrido[3,4-b]indole core is another important modification. Thioesters have been utilized as stable acyl sources for the chemoselective N-acylation of indoles, providing a mild and efficient method that tolerates various functional groups. beilstein-journals.org This method has been successfully applied to produce a range of N-acylindoles in moderate to good yields. beilstein-journals.org In the context of reduced pyrido[3,4-b]indole systems, such as tetrahydro-β-carbolines, N-acylation of the piperidine nitrogen (N-2) is a key step in the synthesis of various derivatives. This is typically accomplished by reacting the secondary amine with an acid halide or acyl halide in the presence of a base like triethylamine. nih.gov
| Reagent/Catalyst System | Reaction Type | Substrate | Product | Yield | Reference |
| Alkyl halide, Base | N-Alkylation | Indole | N-alkylindole | Varies | organic-chemistry.org |
| N-Tosylhydrazone, CuI, P(p-tolyl)3, KOH | N-Alkylation | Indole | N-alkylindole | Good | researchgate.net |
| Thioester, Cs2CO3 | N-Acylation | Indole | N-acylindole | Moderate to Good | beilstein-journals.org |
| Acid/Acyl Halide, NEt3 | N-Acylation | Tetrahydro-β-carboline | N-acyl-tetrahydro-β-carboline | Varies | nih.gov |
Stereoselective Synthesis and Chiral Resolution of Pyrido[3,4-b]indole Analogues
The stereochemistry of substituents on the pyrido[3,4-b]indole scaffold can have a profound impact on biological activity. Consequently, the development of methods for stereoselective synthesis and chiral resolution is of significant interest.
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and offers a direct route to establish stereocenters. The use of chiral auxiliaries or catalysts in this reaction can lead to the formation of specific stereoisomers. For instance, the use of tryptophan benzyl (B1604629) ester in a Pictet-Spengler reaction has been shown to allow for internal induction, controlling the stereochemistry at the C1 position. mdpi.com Acid-induced epimerization can be employed concurrently with the Pictet-Spengler reaction to enhance the yield of the desired trans-product. mdpi.com
Chiral resolution provides an alternative pathway to obtain enantiomerically pure pyrido[3,4-b]indole analogues. This involves the separation of a racemic mixture into its constituent enantiomers. Methods for chiral resolution include crystallization, chromatography with a chiral stationary phase, and the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. google.com A patent discloses a method for the chiral resolution of 1-aryl-1H-pyrido[3,4-b]indole-3-carboxylate diastereomers, highlighting the importance of this process in obtaining optically pure compounds. google.com
Chemical Transformations Leading to Related Pyrido[3,4-b]indole Architectures
The versatile this compound scaffold can be chemically transformed into a variety of more complex, related architectures, expanding the accessible chemical space for drug discovery.
Synthesis of Spiro[piperidine-4,1'-pyrido[3,4-b]indoles]
Spirocyclic structures containing the pyrido[3,4-b]indole motif are of interest due to their unique three-dimensional arrangements. The synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indoles] has not been explicitly detailed in the provided context. However, related spiro structures, such as spiro[indoline-3,4'-piperidines], have been synthesized, and these methods could potentially be adapted. google.com The synthesis of spirooxindoles grafted with a piperidine moiety has also been reported, often involving multi-component reactions. ekb.eg For example, a one-pot reaction of a chalcone-based cyclohexanone (B45756) with isatin (B1672199) and (R)-piperidine-2-carboxylic acid has been used to create a spirooxindole with a fused piperidine ring. ekb.eg
Formation of Pyrido[3,4-b]indol-1(2H)-one Derivatives
Pyrido[3,4-b]indol-1(2H)-one, or β-carbolin-1-one, derivatives are an important class of compounds that can be accessed from the corresponding β-carbolines. A mild and efficient two-step synthesis involves the N-oxidation of a 3-substituted β-carboline followed by rearrangement. nih.govresearchgate.net This method has been shown to be effective for a variety of β-carbolines, affording the corresponding β-carbolin-1-one derivatives in good yields. nih.govresearchgate.net The reaction proceeds via an initial N-oxidation of the pyridine nitrogen, followed by treatment with acetic anhydride, which induces a rearrangement to form the lactam ring. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Substituted β-carboline | 1. m-CPBA 2. Ac2O, then NaOH | 3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one | 67-85% | nih.govresearchgate.net |
Synthesis of Reduced Pyrido[3,4-b]indole Systems (e.g., Tetrahydro-β-carbolines)
The reduction of the pyridine ring of 9H-pyrido[3,4-b]indoles to form tetrahydro-β-carboline (THBC) systems is a fundamental transformation. The most common method for synthesizing THBCs is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. nih.govmdpi.comresearchgate.net For instance, reacting tryptamine or tryptophan methyl ester with an aldehyde in a mixture of acetic acid and dichloromethane (B109758) under reflux conditions yields the corresponding 1-substituted-tetrahydro-β-carbolines. nih.gov
Electrochemical methods have also been developed for the synthesis of tetrahydro-β-carboline derivatives in deep eutectic solvents, offering a green and atom-efficient alternative. nih.gov This method involves a two-step, one-pot reaction that reduces reaction time and simplifies workup procedures. nih.gov
Furthermore, the oxidation of tetrahydro- and dihydro-β-carbolines is a common strategy to access the fully aromatic β-carboline scaffold. ljmu.ac.uk This highlights the reversible nature of this transformation and the importance of reduced pyrido[3,4-b]indole systems as key intermediates.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Strategies for Optimizing Potency and Selectivity through Structural Modification
The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. chemimpex.combeilstein-journals.orgnih.gov The 6-chloro-9H-pyrido[3,4-b]indole derivative, in particular, has been a subject of interest in the development of therapeutic agents, notably in the fields of neuroscience and oncology. chemimpex.com Optimization of the potency and selectivity of compounds based on this scaffold is a key objective in drug discovery, and this is often achieved through rational molecular design strategies. These strategies involve systematic modifications of the lead compound's structure to enhance its interaction with the biological target while minimizing off-target effects.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This approach is particularly valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of a lead series, or exploring new chemical space. In the context of the 9H-pyrido[3,4-b]indole core, scaffold hopping could involve replacing the tricyclic system with another that maintains a similar spatial arrangement of key pharmacophoric features. For instance, researchers have successfully employed scaffold hopping to move from indole-based compounds to other heterocyclic systems like indazoles to develop dual inhibitors for targets such as MCL-1/BCL-2. nih.gov While the core changes, the essential binding interactions are preserved.
Bioisosteric replacement is a more focused strategy that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same biological activity. nih.gov This technique is a cornerstone of medicinal chemistry for fine-tuning the properties of a drug candidate. For the this compound scaffold, bioisosteric replacements can be envisioned at several positions.
One common bioisosteric replacement is the substitution of a chlorine atom with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group. These modifications can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, in a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives studied for their anti-leishmanial activity, the introduction of a chloro or methoxy (B1213986) group at the para position of the phenyl ring was found to significantly enhance the inhibitory activity against promastigotes. aablocks.com
The following table illustrates potential bioisosteric replacements for the this compound scaffold and the rationale behind these modifications.
| Original Group/Atom | Potential Bioisostere | Rationale for Replacement |
| Chlorine (at C6) | Fluorine, Bromine | Modulate electronic properties and lipophilicity. |
| Chlorine (at C6) | Trifluoromethyl (CF3) | Enhance metabolic stability and binding interactions. |
| Indole (B1671886) NH | N-Methyl | Alter hydrogen bonding capacity and solubility. |
| Pyridine (B92270) CH | Pyridine N | Introduce a hydrogen bond acceptor and alter basicity. |
| Indole Benzene Ring | Thienopyridine | Modify aromaticity and potential for pi-stacking interactions. |
Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach begins by screening libraries of low-molecular-weight fragments (typically < 300 Da) for weak binding to the target protein. The binding of these fragments is often detected using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment hit is identified and its binding mode is determined, it can be grown or linked with other fragments to produce a more potent lead compound.
While specific examples of FBDD applied directly to the this compound scaffold are not extensively documented in publicly available literature, the principles of this approach are broadly applicable. For instance, a fragment screen could identify a small molecule that binds to a particular pocket of a target enzyme. If this fragment contains a simple aromatic or heteroaromatic core, it could serve as a starting point for the elaboration into a more complex structure like the pyrido[3,4-b]indole system.
A study on the discovery of potent bromodomain and extra-terminal domain (BET) family bromodomain inhibitors illustrates the FBDD process. nih.gov A two-dimensional NMR fragment screen identified a phenylpyridazinone fragment with weak binding affinity (Ki = 160 μM). Through structure-activity relationship (SAR) studies and X-ray structure-based design, this initial hit was optimized into potent pyridone and macrocyclic pyridone inhibitors with nanomolar potency. nih.gov
Applying this concept to the this compound scaffold, one could envision a scenario where a fragment corresponding to a substituted indole or pyridine binds to the target of interest. This initial fragment could then be elaborated upon, using the pyrido[3,4-b]indole as a template to introduce additional functionality and improve binding affinity. The table below outlines a hypothetical fragment-based design workflow for developing an inhibitor based on the this compound scaffold.
| Step | Description | Example |
| 1. Fragment Screening | A library of small molecule fragments is screened for binding to the target protein. | A fragment like 4-chloroindole (B13527) is identified as a binder. |
| 2. Hit Validation & Structural Biology | The binding of the hit fragment is confirmed, and its binding mode is determined, often by X-ray crystallography. | The crystal structure reveals the 4-chloroindole bound in a hydrophobic pocket. |
| 3. Fragment Elaboration | The initial fragment is grown by adding chemical functionalities to improve potency and occupy adjacent binding pockets. | A pyridine ring is fused to the indole to create the this compound scaffold, extending into a nearby polar region. |
| 4. Lead Optimization | Further modifications are made to the elaborated compound to enhance potency, selectivity, and pharmacokinetic properties. | Substituents are introduced on the pyridine ring to optimize interactions and improve solubility. |
Mechanistic Investigations and Biological Target Identification
Molecular Interactions of 6-Chloro-9H-pyrido[3,4-b]indole Derivatives with Biomolecules
The specific placement of a chlorine atom at the 6-position, combined with other substitutions on the pyrido[3,4-b]indole ring system, dictates the nature and affinity of these compounds for their biological targets. These interactions are primarily non-covalent, involving hydrogen bonds, hydrophobic interactions, and π-π stacking.
Derivatives of the pyrido[3,4-b]indole scaffold have been shown to bind with high affinity to specific protein targets. A notable example is the interaction with the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.
Computational docking and subsequent biological assays have identified pyrido[b]indole derivatives as a novel class of MDM2 inhibitors. nih.gov One such derivative, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), demonstrates strong binding affinity for the MDM2 protein. nih.gov Molecular modeling of this interaction reveals several key binding features:
Hydrogen Bonding: The hydrogen atom on the N9 of the indole (B1671886) ring acts as a crucial hydrogen bond donor, interacting with the Tyr106 residue in the MDM2 binding pocket. nih.gov The disruption of this interaction, for instance by methylation of the N9 nitrogen, has been shown to interfere with binding. nih.gov
Hydrophobic and π-π Interactions: The aromatic rings of the pyrido[3,4-b]indole core engage in favorable interactions within the hydrophobic p53-binding pocket of MDM2. These include π-π stacking with residues like Tyr100 and His96, and hydrophobic contacts with Leu54 and Val93. nih.gov
These detailed binding studies underscore the importance of the unsubstituted N9-hydrogen and the planar aromatic system of the pyrido[3,4-b]indole scaffold for high-affinity binding to the MDM2 protein.
The interactions of these compounds with various enzymes have been explored, revealing potent inhibitory activities against several key targets.
MDM2: Beyond simple binding, pyrido[b]indole derivatives act as functional inhibitors of MDM2. The compound SP-141 not only binds to MDM2 but also actively inhibits its function by promoting its autoubiquitination and subsequent degradation by the proteasome. nih.gov This mechanism effectively removes the negative regulator of p53, representing a significant pathway for anticancer activity.
NAD(P)H:quinone oxidoreductase 1 (NQO1): Specific studies detailing the direct inhibition or modulation of NQO1 by this compound or its close derivatives are not prominently available in the current literature.
Human Leukocyte Elastase (HLE): There is no specific information in the reviewed literature describing the inhibition of Human Leukocyte Elastase by compounds based on the this compound scaffold. nih.govnih.govresearcher.life
Monoamine Oxidase (MAO): The parent β-carboline scaffold is a well-established inhibitor of monoamine oxidases. Norharman (9H-pyrido[3,4-b]indole) itself is a potent, reversible inhibitor of both major isoforms of MAO. medchemexpress.com Studies have demonstrated that it inhibits MAO-A and MAO-B with IC50 values of 6.5 µM and 4.7 µM, respectively. medchemexpress.com Other derivatives, such as harmine, which features a 7-methoxy group analogous to the 6-chloro position, are highly potent and selective competitive inhibitors of MAO-A, with reported inhibition constants (Ki) as low as 5 nM. nih.gov The inhibitory mechanism involves interaction with the covalently bound flavin cofactor of the enzyme. nih.gov Computational studies suggest that substituents on the β-carboline ring system are critical for determining selectivity between the MAO-A and MAO-B isoforms. nih.gov
Cytochrome P450 (CYP): Norharman has been shown to be a potent inhibitor of microsomal CYP-related enzyme activities, with reported IC50 values ranging from 0.07 to 6.4 µg/ml. nih.gov It acts as a noncompetitive inhibitor of CYP1A-related activities. The proposed mechanism involves the inhibition of O2-binding to the CYP heme group, thereby blocking the biotransformation of various substrates. nih.gov
Table 1: Enzyme Inhibition by Pyrido[3,4-b]indole Derivatives
| Compound/Class | Target Enzyme | Inhibition Data | Mechanism of Inhibition | Reference(s) |
|---|---|---|---|---|
| Norharman | MAO-A | IC50 = 6.5 µM | Reversible | medchemexpress.com |
| Norharman | MAO-B | IC50 = 4.7 µM | Reversible | medchemexpress.com |
| Harmine | MAO-A | Ki = 5 nM | Reversible, Competitive | nih.gov |
| Norharman | Cytochrome P450 (CYP1A) | IC50 = 0.07-6.4 µg/ml | Noncompetitive | nih.gov |
| SP-141 | MDM2 | - | Promotes autoubiquitination and degradation | nih.gov |
Derivatives of this compound also function as modulators of several important receptor systems.
Aryl Hydrocarbon Receptor (AhR): Indole derivatives, including halogenated variants, are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov Upon binding, these compounds activate the AhR, which then translocates to the nucleus, forms a heterodimer with the ARNT protein, and binds to specific DNA sequences to regulate the transcription of target genes. nih.govunco.edu
Imidazoline (B1206853) Receptors: The β-carboline structure is a key pharmacophore for binding to imidazoline receptors. These compounds can bind with high affinity to both I1 and I2 subtypes. nih.gov The affinity is influenced by the planarity of the molecule and substituents on the aromatic ring. nih.gov Harmane, a structurally related alkaloid, exhibits a nanomolar affinity for the I1-imidazoline receptor with an IC50 of 30 nM and demonstrates over 1000-fold selectivity for this site compared to α2-adrenoceptors. abcam.com Some β-carboline analogues have been identified that bind to I2 sites with Ki values below 20 nM. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A specific class of derivatives, spiro[piperidine-4,1-pyrido[3,4-b]indoles], has been identified as 'co-potentiators' for certain minimal function CFTR mutants. escholarship.orgnih.gov These compounds act synergistically with existing CFTR potentiators to restore the channel's gating activity. escholarship.org A structure-activity relationship study revealed that an analog featuring a 6'-methoxyindole moiety (structurally analogous to the 6-chloro position) had an EC50 of approximately 600 nM for the activation of the N1303K-CFTR mutant, highlighting the potential for this scaffold to modulate CFTR function. nih.gov
Table 2: Receptor Modulation by Pyrido[3,4-b]indole Derivatives
| Compound/Class | Target Receptor | Activity | Affinity/Potency Data | Reference(s) |
|---|---|---|---|---|
| Indole Derivatives | Aryl Hydrocarbon Receptor (AhR) | Agonist | - | nih.govnih.gov |
| Harmane | Imidazoline I1 Receptor | Ligand | IC50 = 30 nM | abcam.com |
| β-Carboline Analogues | Imidazoline I2 Receptor | Ligand | Ki < 20 nM | nih.gov |
| Spiro[piperidine-4,1-pyrido[3,4-b]indoles] | CFTR (mutant) | Co-potentiator | EC50 ≈ 600 nM (for analog 2i) | escholarship.orgnih.gov |
Cellular Mechanisms of Action Related to this compound Scaffolds
The molecular interactions described above translate into broader effects on cellular processes, including the modulation of signaling pathways and the regulation of gene expression.
The engagement of specific protein targets by pyrido[3,4-b]indole derivatives leads to the modulation of key cellular signaling cascades.
p53 Pathway Activation: By inhibiting MDM2, compounds like SP-141 trigger the stabilization and activation of the p53 tumor suppressor protein. The inhibition of MDM2-mediated degradation of p53 allows it to accumulate in the cell, where it can initiate downstream effects, including cell cycle arrest and apoptosis. The ability of SP-141 to induce MDM2 degradation represents a direct mechanism for activating this crucial tumor-suppressive pathway. nih.gov
Cell Cycle Arrest: A characteristic mechanistic feature of certain anticancer pyrido[3,4-b]indoles is their ability to induce a potent and selective arrest of the cell cycle in the G2/M phase. nih.gov This effect prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.
Androgen Receptor (AR) Pathway Suppression: Through the activation of the AhR, some indole compounds have been shown to decrease the activity of the androgen receptor (AR). This appears to be related to a downregulation of AR expression, presenting a potential mechanism for influencing hormone-dependent cancers. nih.gov
As direct modulators of transcription factors like AhR, pyrido[3,4-b]indole derivatives can exert significant control over gene expression.
The activation of the AhR by these ligands initiates a cascade that results in the altered transcription of a suite of target genes. nih.gov For example, studies have shown that AhR-activating indoles can decrease the expression of DHT-inducible AR target genes, such as Kallikrein-3 (KLK3, also known as PSA) and FKBP5. nih.gov This demonstrates a clear mechanism of transcriptional regulation where the activation of one signaling pathway (AhR) leads to the suppression of gene expression programs controlled by another (AR).
Computational Approaches in Chemical Biology of 6 Chloro 9h Pyrido 3,4 B Indole
Quantum Chemical Studies and Molecular Reactivity Predictions
Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets.
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive behavior of a molecule. An MEP map of 6-chloro-9H-pyrido[3,4-b]indole would illustrate the regions of positive, negative, and neutral electrostatic potential across the molecule's surface. Typically, electron-rich regions (negative potential, often colored red) are susceptible to electrophilic attack, while electron-deficient regions (positive potential, colored blue) are prone to nucleophilic attack. The electronegative chlorine atom and the nitrogen atoms of the pyrido and indole (B1671886) rings would be expected to create distinct potential gradients, highlighting likely sites for hydrogen bonding and other non-covalent interactions with biological macromolecules.
| Parameter | Description | Potential Insights for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |
Molecular Modeling and Simulation
Molecular modeling techniques build upon quantum chemical data to simulate how a molecule interacts with complex biological systems, such as proteins or nucleic acids.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could screen its binding affinity against various known cancer targets, kinases, or receptors where other β-carboline derivatives have shown activity. The results would be presented as a binding energy score (e.g., in kcal/mol) and a visual representation of the binding pose within the protein's active site. This would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the selection of promising biological targets for further experimental validation.
| Docking Parameter | Description | Relevance for this compound |
| Binding Affinity | The strength of the binding between the ligand and its target. | Predicts the potency of the compound as an inhibitor or activator. |
| Binding Pose | The orientation and conformation of the ligand within the target's active site. | Reveals specific amino acid interactions crucial for binding. |
| Hydrogen Bonds | Non-covalent bonds between the ligand and protein residues. | Key contributors to binding specificity and affinity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Important for stabilizing the complex, especially in buried pockets. |
Following molecular docking, Molecular Dynamics (MD) simulations can provide a dynamic view of the compound-target complex over time. An MD simulation of this compound bound to a predicted protein target would reveal the stability of the binding pose and the flexibility of both the ligand and the protein. By simulating atomic movements, MD can confirm whether the key interactions identified in docking are maintained, assess the influence of solvent molecules, and calculate binding free energies more accurately. This provides a more realistic model of the biological interaction than the static picture offered by docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in elucidating the physicochemical properties of pyrido[3,4-b]indole derivatives that govern their antiproliferative activities. Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been employed to build predictive models that can guide the design of novel and more effective anticancer agents.
One notable study focused on a series of pyrido[3,4-b]indole derivatives and their inhibitory effects on colon and pancreatic cancer cell lines. nih.govnih.gov This research utilized two distinct QSAR modeling approaches: a Kernel-based Partial Least Squares (KPLS) regression analysis with 2D chemical fingerprint descriptors and a PHASE pharmacophore alignment-based 3D-QSAR study. nih.govnih.gov
The KPLS method, a non-linear approach, successfully generated predictive models for the antiproliferative activity against the HCT116 colon cancer cell line and two pancreatic cancer cell lines, HPAC and Mia-PaCa2. nih.govnih.gov The statistical robustness of these models was demonstrated by high coefficients of determination (R²) for the training sets (0.99 for HCT116, 0.99 for HPAC, and 0.98 for Mia-PaCa2) and good predictive ability for the external test sets, with predictive r² values of 0.70, 0.58, and 0.70, respectively. nih.govnih.gov The study found that the 'atom triplet' 2D fingerprint descriptor was most effective for the HCT116 and HPAC datasets, while the 'linear' fingerprint descriptor performed best for the Mia-PaCa2 data. nih.govnih.gov
The 3D-QSAR study, conducted using the PHASE program, yielded a four-point pharmacophore model. This model, comprising one hydrogen bond donor and three ring elements, was successful in developing a predictive 3D-QSAR model specifically for the HCT116 cell line data, achieving a training set R² of 0.683 and an external test set predictive r² of 0.562. nih.govnih.gov A key advantage of the 3D-QSAR approach was its ability to visualize the influence of electronic effects and hydrophobicity, which aligned with the observed structure-activity relationships of the synthesized compounds. nih.govnih.govresearchgate.net
The following table summarizes the statistical results of the KPLS-based QSAR models for different cancer cell lines.
| Cell Line | Fingerprint Descriptor | Training Set R² | Test Set Predictive r² |
| HCT116 (Colon) | Atom Triplet | 0.99 | 0.70 |
| HPAC (Pancreatic) | Atom Triplet | 0.99 | 0.58 |
| Mia-PaCa2 (Pancreatic) | Linear | 0.98 | 0.70 |
Virtual Screening and In Silico Drug Discovery
Virtual screening and other in silico drug discovery methods have played a pivotal role in identifying and optimizing pyrido[3,4-b]indole derivatives as potential therapeutic agents. These computational strategies can be broadly categorized into ligand-based and structure-based approaches.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based design technique that focuses on the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the pyrido[3,4-b]indole scaffold, this approach has been successfully applied to understand the structural requirements for anticancer activity.
In the aforementioned study on pyrido[3,4-b]indole derivatives, a ligand-based pharmacophore hypothesis was generated using the PHASE program, which is part of the Schrödinger software suite. nih.gov This was developed based on a set of 27 novel β-carboline derivatives with known antiproliferative activity against the HCT116 colon cancer cell line. nih.gov The resulting four-point pharmacophore model identified key chemical features crucial for activity: one hydrogen bond donor (D) and three aromatic ring (R) elements. nih.govnih.gov This model not only provided a framework for understanding the structure-activity relationship but also served as the basis for the development of a 3D-QSAR model. nih.govnih.gov The insights gained from such pharmacophore models are invaluable for guiding the design of new compounds with improved potency and selectivity.
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening relies on the 3D structure of the biological target, typically a protein, to identify compounds that are likely to bind to it. Molecular docking is a key component of this approach, predicting the preferred orientation of a ligand when bound to a target protein.
For pyrido[3,4-b]indole derivatives, structure-based design has been employed to target specific proteins implicated in cancer, such as the murine double minute 2 (MDM2) oncoprotein. nih.govlongdom.orgresearchgate.net In one study, computational modeling indicated that the pyrido[3,4-b]indole class of compounds could bind to MDM2. nih.govlongdom.orgresearchgate.net To investigate this further, docking simulations were performed using the Glide module of the Schrödinger modeling suite. nih.govresearchgate.net The crystal structure of the MDM2 protein in complex with an inhibitor (PDB code: 4ERE) was utilized for these simulations, employing the Glide XP docking protocol. nih.govresearchgate.net
The docking studies revealed key molecular interactions between the pyrido[3,4-b]indole derivatives and the MDM2 protein. For instance, a hydrogen bond interaction was observed between the 6-methoxy group of a potent compound and the amino acid residue Tyr106 of MDM2. nih.govresearchgate.net Additionally, several hydrophobic and pi-pi stacking interactions were identified with other residues in the binding pocket, including Val93, Tyr100, His96, Leu54, and Ile99. nih.govresearchgate.net These detailed interaction maps provide a rational basis for the observed structure-activity relationships and offer clear directions for the further optimization of these compounds as MDM2 inhibitors. The following table details the key interactions identified through these docking studies.
| Interaction Type | Interacting Residue(s) in MDM2 |
| Hydrogen Bond | Tyr106 |
| Hydrophobic | Val93, Leu54, Ile99 |
| Pi-pi Stacking | Tyr100, His96 |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation of Pyrido[3,4-b]indoles
Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like pyrido[3,4-b]indoles. It typically generates protonated molecules, [M+H]⁺, allowing for the direct determination of the molecular weight. ESI-MS has been used to characterize various β-carboline derivatives, confirming their molecular masses. researchgate.netukm.my
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For instance, in the analysis of a related pyrido[3,4-b]indole, an accurate mass measurement of the [M+H]⁺ ion at m/z 284.1177 allowed for the confident assignment of the empirical formula C₁₉H₁₃N₃ nih.gov. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which serves as a molecular fingerprint for structural confirmation. nih.govresearchgate.net
| Parameter | Description | Example Value | Reference |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (Positive) | [M+H]⁺ | nih.gov |
| Precursor Ion (HRMS) | Accurate m/z of the protonated molecule | 284.1177 | nih.gov |
| Deduced Formula | Elemental composition from accurate mass | C₁₉H₁₃N₃ | nih.gov |
| Major Fragment Ions (MS/MS) | Characteristic product ions from fragmentation | m/z 167, 140, 115 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For 6-chloro-9H-pyrido[3,4-b]indole, IR spectroscopy can confirm the presence of key structural features. For example, the N-H bond of the indole (B1671886) ring gives rise to a characteristic stretching vibration. In one study on a related β-carboline amide, this N-H stretch was observed at 3430 cm⁻¹ mdpi.com. Other characteristic absorptions would include C-H stretching for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration. The structures of various β-carbolinone derivatives have been confirmed in part by IR spectroscopy researchgate.net.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or complex biological matrices, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyrido[3,4-b]indole derivatives. nih.govcetjournal.it Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Modifiers such as formic acid or acetic acid are often added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the analytes. nih.govmdpi.com The high efficiency of HPLC allows for the separation of closely related compounds and the accurate quantification of the target compound. mdpi.com
| Parameter | Common Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.govnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.govnih.gov |
| Detection | UV (e.g., 254 nm or 269 nm) | mdpi.com |
| Flow Rate | 0.4 - 1.6 mL/min | nih.govmdpi.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC/MS)
The coupling of liquid chromatography with mass spectrometry (LC/MS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. ukm.myresearchgate.net This technique is widely used for the analysis of β-carboline derivatives in various contexts. ukm.mynih.govmdpi.com
LC/MS allows for the confident identification of compounds in complex mixtures, even at very low concentrations. nih.gov After separation on the HPLC column, the eluent is directed into the mass spectrometer's ion source (commonly ESI). The mass spectrometer can be operated to scan for a wide range of masses or to selectively monitor for the specific mass of this compound ([M+H]⁺) and its fragments (a technique known as multiple reaction monitoring, or MRM), which provides exceptional sensitivity and selectivity. nih.govmdpi.com This makes LC/MS an invaluable tool for pharmacokinetic studies, metabolite identification, and monitoring chemical reactions. ukm.mynih.gov For example, a sensitive LC-MS/MS method was developed and validated for the determination of SP-141, a novel pyrido[b]indole anticancer agent, in mouse plasma, with a lower limit of quantification of 0.648 ng/mL nih.gov.
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is a powerful analytical technique that provides unambiguous information about the spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can construct a detailed three-dimensional model of the molecule. This technique is paramount in the study of pyrido[3,4-b]indole derivatives, as it allows for the precise determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute configuration of stereocenters, a critical aspect for understanding their biological activity.
Research on various substituted β-carbolines has led to the successful determination of their crystal structures, offering a glimpse into the molecular geometry and packing within the crystal lattice. For instance, the structures of several 9H-pyrido[3,4-b]indol-1(2H)-one derivatives have been elucidated, revealing the planarity of the core ring system and the orientation of various substituents. researchgate.net
A study on methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate provided detailed crystallographic data, showcasing the utility of this technique in confirming the molecular structure of complex derivatives. researchgate.net The analysis confirmed the monoclinic crystal system and provided precise unit cell dimensions. researchgate.net
The following tables present crystallographic data for selected pyrido[3,4-b]indole derivatives, illustrating the type of detailed structural information that can be obtained through single crystal X-ray diffraction.
| Parameter | Value |
|---|---|
| Chemical Formula | C19H14N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.3111(5) |
| b (Å) | 7.2906(3) |
| c (Å) | 18.0875(10) |
| β (°) | 102.935(2) |
| Volume (ų) | 1453.73(12) |
| Z | 4 |
| Compound | Chemical Formula | Crystal System | Space Group |
|---|---|---|---|
| Compound 4-2 | C11H8N2O | Data not specified | Data not specified |
| Compound 6-2 | C12H10N2O2 | Data not specified | Data not specified |
These examples underscore the power of single crystal X-ray diffraction in providing foundational structural data for the pyrido[3,4-b]indole class of compounds. The precise atomic coordinates obtained from such studies are crucial for computational modeling, understanding intermolecular interactions, and designing new derivatives with specific biological activities. Although the crystal structure of this compound itself remains to be reported, the established methodologies and the data from related structures provide a solid framework for future investigations.
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Routes for Complex 6-Chloro-9H-pyrido[3,4-b]indole Architectures
The creation of structurally diverse and complex molecules based on the this compound core is critical for expanding its application in medicinal chemistry and material science. While traditional methods like the Pictet-Spengler reaction have been foundational, recent research focuses on more advanced and efficient strategies to build and functionalize the carboline nucleus. researchgate.net
Modern synthetic efforts are geared towards improving yield, stereoselectivity, and atom economy. Key areas of innovation include:
Transition-Metal Catalysis : Rhodium(III)-catalyzed annulative cyclization has emerged as a powerful method for constructing γ-carboline scaffolds from indolyl azines and internal alkynes. acs.orgacs.org This technique demonstrates high atom economy and compatibility with various functional groups, offering a pathway to novel chlorinated analogues. acs.orgacs.org
C-H Functionalization : Direct functionalization of the carboline core allows for the introduction of diverse substituents without the need for pre-functionalized starting materials. The Morita–Baylis–Hillman (MBH) reaction, for example, has been successfully applied to 3-formyl-9H-pyrido[3,4-b]indoles to generate complex C-3 substituted adducts. beilstein-journals.org
Multi-component Reactions : These reactions allow for the construction of complex molecular architectures in a single step from three or more reactants, increasing efficiency and reducing waste.
Photoredox Catalysis : Light-mediated reactions provide mild and selective methods for forming new bonds, which is particularly advantageous for complex and sensitive substrates.
These advanced synthetic methodologies are crucial for generating libraries of this compound derivatives with varied substitution patterns, enabling a more thorough exploration of their structure-activity relationships (SAR). nih.govnih.gov
Table 1: Emerging Synthetic Strategies for Pyrido[3,4-b]indole Scaffolds
| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed Annulative Cyclization | Construction of the carboline ring via C-H activation and cyclization with alkynes. | High atom economy and functional group tolerance for creating complex derivatives. | acs.orgacs.org |
| Morita–Baylis–Hillman (MBH) Reaction | Creates a C-C bond at the α-position of an activated alkene, useful for C-3 functionalization. | Allows for the introduction of diverse and complex side chains at the C-3 position. | beilstein-journals.org |
| Oxidative Rearrangement | A two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines. | Provides an efficient route to β-carbolin-1-one structures, which are important biological scaffolds. | researchgate.netmdpi.com |
| 6π-Electrocyclization | Thermal reaction of indolyl alkenyl oximes to form the α-carboline nucleus. | Offers a novel pathway to isomeric carboline structures that are less explored. | acs.org |
Exploration of Undiscovered Biological Targets and Pathways
The this compound scaffold has been investigated for its effects on the central nervous system and its potential in neuropharmacology. ontosight.ai Derivatives of the parent 9H-pyrido[3,4-b]indole have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. chemimpex.com However, the full therapeutic potential of this compound class remains largely untapped, with ongoing research aimed at identifying novel biological targets and elucidating their mechanisms of action.
Recent studies have identified specific molecular targets, moving beyond broad phenotypic screening:
Bruton's Tyrosine Kinase (BTK) : Novel pyrido[3,4-b]indol-1-one derivatives have been designed as non-covalent BTK inhibitors, showing potent enzymatic and anti-proliferative activity in lymphoma cell lines. nih.gov This opens a new avenue for developing safer BTK inhibitors for cancer and autoimmune diseases. nih.gov
Cytochrome P450 (CYP) Enzymes : The parent compound, norharman, has been shown to inhibit CYP-related activities. nih.gov This suggests that chlorinated derivatives could act as modulators of xenobiotic metabolism, potentially influencing drug-drug interactions or the bioactivation of pro-carcinogens. nih.gov
Filarial Parasites : 1,3-disubstituted-9H-pyrido[3,4-b]indoles have been identified as lead compounds in antifilarial chemotherapy, demonstrating potent activity against various filarial worm species. nih.gov
Future research will likely focus on using chemoproteomics and other target deconvolution techniques to systematically map the protein interaction landscape of this compound and its analogs. This will be instrumental in discovering previously unknown targets and pathways, potentially repositioning these compounds for new therapeutic indications, including neurodegenerative diseases and oncology. chemimpex.com
Table 2: Known and Potential Biological Targets for Pyrido[3,4-b]indole Derivatives
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | Bruton's Tyrosine Kinase (BTK) | Oncology, Autoimmune Diseases | nih.gov |
| Metabolic Enzymes | Cytochrome P450 (CYP) Family | Oncology, Drug Metabolism | nih.gov |
| Parasite Proteins | Macrofilarial Targets | Infectious Diseases (Filariasis) | nih.gov |
| CNS Receptors | Not fully specified | Neurological Disorders | ontosight.ai |
Integration of Artificial Intelligence and Machine Learning in Pyrido[3,4-b]indole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and has immense potential to accelerate research on the this compound scaffold. nih.govijirt.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov
Key applications of AI/ML in this context include:
Target Identification and Validation : AI algorithms can analyze multi-omics data to identify and validate novel biological targets for pyrido[3,4-b]indole derivatives. nih.gov
Virtual Screening and De Novo Design : ML models can screen massive virtual libraries of compounds to identify those most likely to bind to a specific target. nih.gov Furthermore, generative AI models can design entirely new pyrido[3,4-b]indole structures with optimized properties for a desired biological activity. nih.gov
Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of new derivatives based on their chemical structure, guiding more efficient synthesis efforts. nih.gov
ADMET Prediction : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net
Table 3: Applications of AI/ML in Pyrido[3,4-b]indole Research
| AI/ML Application | Description | Impact on Research | Reference |
|---|---|---|---|
| Target Identification | Analyzing biological data (genomics, proteomics) to find novel protein targets. | Expands the potential therapeutic uses of the scaffold. | nih.govpreprints.org |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. | Creates optimized lead compounds more efficiently than traditional methods. | nih.gov |
| QSAR Modeling | Predicting the biological activity of compounds from their chemical structure. | Prioritizes the synthesis of the most promising derivatives. | nih.gov |
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of new compounds. | Reduces late-stage failures by identifying problematic compounds early. | nih.govresearchgate.net |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in living systems. The pyrido[3,4-b]indole scaffold, with its inherent fluorescence and versatile chemistry, is an attractive starting point for the development of such probes. beilstein-journals.org
The development of probes based on this compound could involve:
Fluorescent Probes : By modifying the scaffold to enhance its quantum yield or to induce a fluorescent response upon binding to a target, researchers can create probes for cellular imaging. For example, an indole-based BODIPY probe was developed to selectively detect benzenethiols via a change in its emission spectrum. nih.gov This principle could be adapted to design probes for specific enzymes or receptors.
Affinity-Based Probes : These probes incorporate a reactive group that forms a covalent bond with the target protein, allowing for its isolation and identification (pull-down experiments).
Photoaffinity Probes : These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target. This provides precise temporal and spatial control over the labeling process.
Developing a suite of chemical probes from the this compound core would be a powerful asset for the chemical biology community, facilitating the validation of new drug targets and the elucidation of complex biological pathways.
Table 4: Potential Chemical Probes Based on the Pyrido[3,4-b]indole Scaffold
| Probe Type | Design Principle | Application | Reference Concept |
|---|---|---|---|
| Fluorescent Probes | Modify the scaffold to change fluorescence upon target binding or localization. | Live-cell imaging, high-throughput screening, sensing specific analytes. | beilstein-journals.orgnih.gov |
| Affinity-Based Probes | Incorporate a "warhead" for covalent binding and a tag (e.g., biotin) for enrichment. | Target identification and validation (chemoproteomics). | General Chem. Bio. |
| Photoaffinity Probes | Include a photoreactive group (e.g., diazirine) for light-induced covalent labeling. | Mapping binding sites and identifying off-targets with high spatiotemporal control. | General Chem. Bio. |
Advanced Material Science Applications of Pyrido[3,4-b]indole Scaffolds
Beyond their biological activities, pyrido[3,4-b]indole scaffolds are gaining attention in the field of material science. acs.org Their planar, electron-rich heterocyclic structure imparts unique photophysical and electronic properties that are desirable for the creation of advanced organic materials. acs.org
Promising applications include:
Organic Electronics : The pyrido[3,4-b]indole core can be incorporated into organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemimpex.com The tunability of the scaffold allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels to optimize device performance.
Organic Field-Effect Transistors (OFETs) : The ability of planar aromatic systems to self-assemble into ordered structures is crucial for achieving high charge carrier mobility in OFETs. The pyrido[3,4-b]indole scaffold provides a building block for designing new p-type or n-type organic semiconductors.
Sensors : The fluorescence of the pyrido[3,4-b]indole nucleus can be harnessed to develop chemosensors. The binding of a specific analyte (e.g., a metal ion or a pollutant) to a functionalized carboline could trigger a detectable change in the fluorescence signal.
The introduction of a chlorine atom in the 6-position can significantly modulate the electronic properties and intermolecular packing of these materials, offering another layer of control for material scientists. Future research in this area will focus on synthesizing novel, highly-conjugated polymers and small molecules based on the this compound core to unlock new functionalities for next-generation electronic and photonic devices.
Table 5: Material Science Applications of Pyrido[3,4-b]indole Scaffolds
| Application Area | Function of Pyrido[3,4-b]indole Scaffold | Potential Device | Reference |
|---|---|---|---|
| Organic Semiconductors | Serves as an electron-rich building block for charge-transporting materials. | OLEDs, OPVs, OFETs | chemimpex.com |
| Functional Materials | Provides a rigid, planar core with tunable photophysical properties. | Fluorescent sensors, smart materials. | acs.orgacs.org |
Q & A
Q. What are the established synthetic routes for 6-chloro-9H-pyrido[3,4-b]indole, and how can reaction conditions be optimized?
Synthesis typically involves halogenation of β-carboline precursors. For example, chlorination at the 6-position can be achieved using POCl₃ or other chlorinating agents under controlled temperatures (50–80°C). Key intermediates include norharman (9H-pyrido[3,4-b]indole), which undergoes electrophilic substitution. Optimization focuses on solvent choice (e.g., DMF or DCM), reaction time (6–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on ¹H NMR (e.g., δ 11.78 ppm for the indole NH proton in DMSO-d₆) and LC-MS (exact mass: 202.0372 for [M+H]⁺). Compare spectral data with fluoro- and methoxy-substituted analogs, where substituent-induced chemical shift differences (e.g., 6-fluoro vs. 6-chloro) validate regiochemistry .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC-UV (λ = 280–300 nm) and LC-MS/MS (MRM transitions based on m/z 202 → 154/127) are preferred. Calibration curves using deuterated internal standards (e.g., d₃-norharman) improve accuracy in biological samples .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at –20°C under inert gas (N₂/Ar). Avoid exposure to light and oxidizers, as decomposition may yield toxic gases (e.g., HCl, NOₓ). Monitor purity via periodic TLC or HPLC to detect degradation products like oxidized β-carbolines .
Advanced Research Questions
Q. What experimental approaches elucidate the DNA-binding mechanism of this compound?
Use fluorescence quenching assays (λₑₓ = 340 nm, λₑₘ = 450 nm) to measure binding constants (Kd). Scatchard analysis of optical titration data reveals intercalation, as shown for norharman (Kd ≈ 2.2 × 10⁻⁵ M). Confirm unwinding of double-stranded DNA via agarose gel electrophoresis of plasmid DNA treated with the compound .
Q. How does 6-chloro substitution influence β-carboline neuroactivity compared to harmane (1-methyl derivatives)?
Chlorination may alter blood-brain barrier permeability and receptor affinity. Compare neurotoxic effects in in vitro models (e.g., SH-SY5Y cells) using calcium imaging or dopaminergic neuron viability assays . Structural analogs like harmane elevate tremor risk in mammals, suggesting similar studies for 6-chloro derivatives .
Q. What strategies differentiate positional isomers (e.g., 6-chloro vs. 7-chloro-β-carbolines)?
Use ²D NMR (COSY, NOESY) to resolve J-coupling patterns. For example, 6-chloro substitution causes distinct NOE correlations between H-5 and H-7 protons. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis further distinguishes isomers .
Q. Can enantioselective synthesis of this compound derivatives be achieved?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd/BINAP systems) may enable enantioselective alkylation at the 1-position. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How is the genotoxic potential of this compound assessed?
Perform Ames tests (TA98 and TA100 strains) to detect frameshift/mutation induction. Combine with comet assays (DNA strand breaks) in mammalian cells. Compare results to harmane, which shows dose-dependent mutagenicity in Salmonella .
Q. What redox properties make 6-chloro-β-carbolines relevant in electrochemical studies?
Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks near +0.8 V (vs. Ag/AgCl), corresponding to indole ring oxidation. These properties may link to pro-oxidant effects in neurodegeneration. Compare with non-chlorinated β-carbolines to assess chlorine’s electronic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
